![molecular formula C7H8ClNOS B2742011 Thieno[3,2-b]furan-5-ylmethanamine;hydrochloride CAS No. 2416243-70-2](/img/structure/B2742011.png)

Thieno[3,2-b]furan-5-ylmethanamine;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

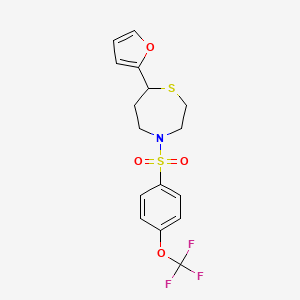

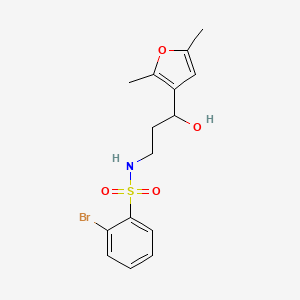

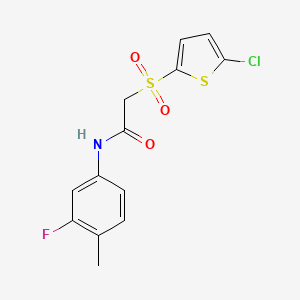

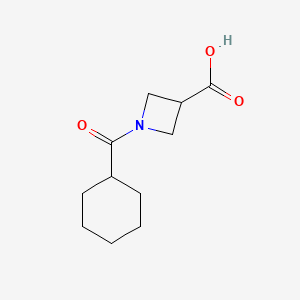

“Thieno[3,2-b]furan-5-ylmethanamine;hydrochloride” is a chemical compound with the CAS Number: 2416243-70-2 . It has a molecular weight of 189.67 . The IUPAC name for this compound is thieno [3,2-b]furan-5-ylmethanamine hydrochloride .

Synthesis Analysis

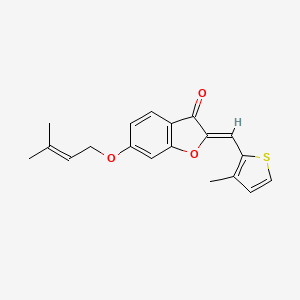

Based on the regioselective intermolecular Suzuki coupling and subsequent intramolecular Ullmann C–O coupling reactions, one-pot synthesis of benzo[4,5]thieno[3,2-b]benzofurans (BTBFs) was developed after optimization of the reaction conditions including catalysts, solvents, bases, ligands, and reaction times .Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7NOS.ClH/c8-4-5-3-6-7 (10-5)1-2-9-6;/h1-3H,4,8H2;1H . This code provides a unique identifier for the molecular structure of this compound.Chemical Reactions Analysis

The one-pot reaction, with only 2 mol% Pd(PPh3)4 and 2 mol% copper(I) thiophene-2-carboxylate (CuTc) as the catalysts, K3PO4$3H2O as the base and tert-butanol as the solvent, afforded moderate to good yields (up to 70%) for a variety of substrates .Physical And Chemical Properties Analysis

This compound is a powder at room temperature .科学的研究の応用

Synthesis of Furan-Fused Ring Compounds

Thieno[3,2-b]furan compounds can be synthesized using a one-pot reaction involving regioselective intermolecular Suzuki coupling and subsequent intramolecular Ullmann C–O coupling reactions . This method is cost-effective and environmentally friendly, reducing raw materials and energy consumption .

Luminescent Materials

Furan-fused ring compounds, including thieno[3,2-b]furan, exhibit high fluorescence quantum efficiency and high carrier mobility . This makes them suitable for use as luminescent materials in optoelectronic devices .

Hole Transporting Materials

Due to their high carrier mobility, thieno[3,2-b]furan compounds can be used as hole transporting materials in optoelectronic devices .

Organic Light-Emitting Diodes (OLEDs)

Compounds like benzodifurans (BDFs) and naphthodifurans (NDFs), which are related to thieno[3,2-b]furan, play an important role in the development of high-performance OLEDs .

Organic Field-Effect Transistors (OFETs)

Thieno[3,2-b]furan compounds can also be used in the development of OFETs due to their high carrier mobility .

Antibacterial Agents

Furan derivatives, including thieno[3,2-b]furan compounds, have shown significant antibacterial activity . They can be used to create more effective and safe antimicrobial agents to combat microbial resistance .

High-Performance Organic Electronics

Thieno[3,2-b]furan compounds can contribute to the improvement of luminescence performance in organic electronics . They can suppress exciton quenching, which is beneficial for enhancing the quantum yield .

Synthesis of Novel Furan Derivatives

Thieno[3,2-b]furan compounds can be used in the synthesis of novel furan derivatives . These derivatives can have a wide range of therapeutic benefits, including anti-ulcer, diuretic, muscle relaxant, anti-protozoal, antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer properties .

Safety and Hazards

特性

IUPAC Name |

thieno[3,2-b]furan-5-ylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NOS.ClH/c8-4-5-3-6-7(10-5)1-2-9-6;/h1-3H,4,8H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVQWDKDGXQFABU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC2=C1SC(=C2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thieno[3,2-b]furan-5-ylmethanamine;hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(2,5-Dimethylphenyl)methylsulfanyl]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2741936.png)

![4-[1-(2-Phenylethylsulfonyl)azetidin-3-yl]oxy-2-(trifluoromethyl)pyridine](/img/structure/B2741937.png)

![3-[[Dimethyl(oxo)-lambda6-sulfanylidene]carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2741939.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-3-hydroxypyrrolidin-3-yl]acetic acid](/img/structure/B2741940.png)

![[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl 4-chlorobenzenecarboxylate](/img/structure/B2741941.png)

![4-[(1-{[(2-ethoxyphenyl)carbamoyl]methyl}-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-methylcyclohexane-1-carboxamide](/img/structure/B2741951.png)